molecular formula C12H15N3O4S B12112415 3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]- CAS No. 1152590-91-4

3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-

Cat. No.: B12112415
CAS No.: 1152590-91-4
M. Wt: 297.33 g/mol
InChI Key: AENAMCZTXYQPAG-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]- is a complex organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by the presence of a pyridine ring with a carboxylic acid group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]- typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Carboxylic Acid Group: This step often involves oxidation reactions.

    Addition of Functional Groups: The ethylamino, carbonyl, and thio groups are introduced through specific reactions, such as nucleophilic substitution and acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified functional groups.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridinecarboxylic acid structure but lacks the additional functional groups.

    Nicotinic Acid (3-Pyridinecarboxylic Acid):

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): Another isomer with a different position of the carboxylic acid group.

Uniqueness

The uniqueness of 3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]- lies in its specific functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Properties

CAS No.

1152590-91-4

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

2-[1-(ethylcarbamoylamino)-1-oxopropan-2-yl]sulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H15N3O4S/c1-3-13-12(19)15-9(16)7(2)20-10-8(11(17)18)5-4-6-14-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,13,15,16,19)

InChI Key

AENAMCZTXYQPAG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC(=O)C(C)SC1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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